(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid

描述

(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is an organic compound with the molecular formula C15H15BO2 and a molecular weight of 238.09 g/mol . It is a boronic acid derivative of fluorene, characterized by the presence of a boronic acid group attached to the fluorene core. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as materials science, medicinal chemistry, and organic electronics .

准备方法

The synthesis of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid typically involves the following steps :

Starting Material: The synthesis begins with 9,9-dimethyl-2-bromofluorene.

Formation of Phenyl Lithium Intermediate: The bromine atom is removed using a strong base such as n-butyllithium, resulting in the formation of the corresponding phenyl lithium intermediate.

Boronic Acid Formation: The phenyl lithium intermediate is then reacted with trimethyl borate or triisopropyl borate, followed by the addition of an acid to promote the 1,2-migration of boron, yielding this compound.

化学反应分析

(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid undergoes various chemical reactions, including :

Suzuki Coupling Reaction: This compound can participate in Suzuki coupling reactions to form carbon-carbon bonds. Common reagents include palladium catalysts and bases such as potassium carbonate.

Chan-Lam Coupling Reaction: It can also undergo Chan-Lam coupling reactions to form carbon-oxygen or carbon-nitrogen bonds. Copper catalysts and amines or alcohols are typically used in these reactions.

Oxidation and Reduction:

科学研究应用

Organic Synthesis

(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid serves as a crucial building block in organic synthesis. It is employed in:

- Suzuki-Miyaura Coupling Reactions : This compound is utilized as a coupling partner in Suzuki reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Fluorescent Chemosensors

Recent research has highlighted the use of fluorene-based boronic acids as fluorescent chemosensors for detecting various analytes:

- Detection of Sugars : The compound has been developed into sensors that exhibit fluorescence changes upon binding to sugars, making it useful for biological and environmental monitoring .

Nonlinear Optical Materials

This compound derivatives have shown promise in nonlinear optics:

- Hyperpolarizability Studies : Studies indicate that modifications to the conjugation pathways of chromophores based on this compound lead to significant enhancements in first hyperpolarizability, crucial for applications in optical devices .

Drug Development

The compound and its derivatives exhibit potential therapeutic properties:

- Antitumor Activity : Research has demonstrated that certain derivatives act as effective agents against various cancer cell lines, indicating their potential as drug candidates .

Materials Science

In materials science, this compound is used in:

- Polymer Chemistry : It serves as a monomer in the synthesis of polymeric materials with tailored properties for specific applications such as sensors and electronic devices .

Case Study 1: Fluorescent Chemosensor Development

A study published in Analytical Chemistry explored the development of a fluorescent chemosensor based on this compound for glucose detection. The sensor demonstrated high sensitivity and selectivity, with a detection limit in the micromolar range. The fluorescence intensity increased significantly upon binding with glucose due to the formation of a stable complex.

Case Study 2: Nonlinear Optical Properties

Research conducted on chromophores derived from this compound revealed that these materials could be used in electro-optic devices due to their enhanced nonlinear optical properties. Hyper-Rayleigh scattering measurements indicated that these compounds exceeded previously established limits for hyperpolarizability, showcasing their potential in advanced photonic applications.

作用机制

The mechanism of action of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid primarily involves its role as a boronic acid derivative . Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid can be compared with other similar boronic acid derivatives :

(9,9-Dioctyl-9H-fluorene-2,7-diboronic acid): This compound has longer alkyl chains, which can influence its solubility and electronic properties.

(2,7-Dibromo-9,9-dimethyl-9H-fluorene): This derivative contains bromine atoms, making it suitable for different types of coupling reactions.

(4-Biphenylboronic acid): This compound has a biphenyl structure, which can affect its reactivity and applications in organic synthesis.

生物活性

(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is a versatile compound within the realm of medicinal chemistry and organic synthesis. Its unique structure, characterized by a boronic acid functional group, enables it to engage in various biological interactions, making it a subject of interest for researchers exploring its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its anticancer, antimicrobial, and antioxidant properties, supported by empirical data and case studies.

Chemical Structure and Properties

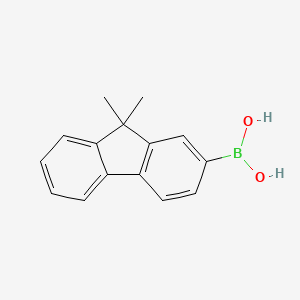

The chemical structure of this compound can be represented as follows:

This compound features a fluorenyl moiety attached to a boronic acid group, which is essential for its biological activity. The boronic acid functionality allows it to form reversible covalent bonds with diols, facilitating its role in various biochemical processes.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. Its mechanism of action often involves the inhibition of proteasomes, leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of boronic compounds on prostate cancer cells (PC-3), this compound was tested alongside other derivatives. The results indicated a significant reduction in cell viability:

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 5 | 33 |

| Control (Healthy Cells) | 5 | 95 |

This data suggests that while the compound effectively reduces cancer cell viability, it spares healthy cells to a greater extent, indicating a selective cytotoxicity profile .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Research has highlighted its effectiveness against various bacterial strains.

Antimicrobial Efficacy Testing

The compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The inhibition zones were measured as follows:

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

These results demonstrate significant antimicrobial activity, suggesting potential applications in treating bacterial infections .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. Notably, it exhibited considerable antioxidant activity comparable to standard antioxidants such as α-Tocopherol.

Antioxidant Assay Results

The antioxidant activity was measured using the DPPH assay:

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 30 |

| α-Tocopherol | 25 |

This indicates that the compound has significant potential as an antioxidant agent .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets. The boronic acid group can form reversible covalent bonds with proteins and enzymes involved in critical pathways such as apoptosis and cellular proliferation.

Interaction Studies

Recent studies have employed computational methods to predict the interaction profiles of this compound with various biomolecules. These studies reveal that the compound may inhibit key enzymes involved in cancer progression and microbial growth .

常见问题

Q. Basic: What synthetic strategies are recommended for optimizing Suzuki-Miyaura cross-coupling reactions involving (9,9-dimethyl-9H-fluoren-2-yl)boronic acid?

Methodological Answer:

To achieve high coupling efficiency, focus on:

- Catalyst Selection: Use palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂, which are effective for sterically hindered boronic acids .

- Solvent/Base Systems: Employ toluene/ethanol (4:1) with Na₂CO₃ or K₂CO₃ as base, ensuring compatibility with moisture-sensitive substrates.

- Purification: Pre-purify the boronic acid via column chromatography to minimize anhydride impurities, which can reduce reactivity .

- Reaction Monitoring: Track progress via TLC or HPLC to optimize reaction time (typically 12–24 hrs at 80–100°C).

Q. Advanced: How do steric and electronic effects of the 9,9-dimethylfluorenyl group influence binding kinetics in diol-recognition systems?

Methodological Answer:

The dimethyl groups at the 9-position introduce steric hindrance, slowing binding kinetics with diols (e.g., sugars) but enhancing selectivity for specific stereoelectronic environments:

- Kinetic Profiling: Use stopped-flow fluorescence (as in ) to measure kon and koff rates. For example, binding to D-fructose may show kon ~10³ M⁻¹s⁻¹, while bulkier diols exhibit slower rates.

- pH Optimization: Adjust pH to ~7.4 to stabilize boronate ester formation (pKa ~7 for the tetrahedral complex) .

Q. Basic: What analytical techniques are effective for characterizing this compound and its derivatives?

Methodological Answer:

- MALDI-MS: Derivatize with diols (e.g., mannitol) to prevent boroxine formation, enabling accurate mass determination of boronic acid-peptide conjugates .

- <sup>11</sup>B NMR: Confirm boronic acid identity (δ ~30 ppm for trigonal BO₃) and esterification (δ ~10 ppm for tetrahedral BO₄) .

- X-ray Crystallography: Use SHELXL for structure refinement, particularly for sterically crowded derivatives .

Q. Advanced: How can computational modeling guide the design of (9,9-dimethylfluorenyl)boronic acid-based proteasome inhibitors?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to simulate binding to the 20S proteasome’s β5 subunit, leveraging crystal structures (e.g., PDB 2F16) .

- QSAR Analysis: Correlate substituent effects (e.g., fluorenyl hydrophobicity) with IC₅₀ values to prioritize analogs for synthesis .

- MD Simulations: Assess binding stability over 100 ns trajectories to identify residues critical for sustained inhibition .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Toxicity Mitigation: Wear nitrile gloves and goggles due to potential skin/eye irritation (H315/H319) .

- Storage: Keep under inert gas (Ar/N₂) at room temperature to prevent oxidation .

- Waste Disposal: Neutralize with aqueous NaOH (1M) before disposal to hydrolyze boronate esters .

Q. Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for boronic acid-based therapeutics?

Methodological Answer:

- Orthogonal Assays: Validate proteasome inhibition (e.g., fluorogenic substrate cleavage ) alongside cytotoxicity assays (e.g., glioblastoma cell viability ).

- Metabolite Profiling: Use LC-MS to identify decomposition products (e.g., boroxines) that may skew SAR interpretations .

- Crystallographic Validation: Compare ligand-bound proteasome structures to confirm binding modes predicted by docking .

Q. Basic: What strategies improve the selectivity of (9,9-dimethylfluorenyl)boronic acid in glycoprotein binding assays?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the boronic acid on carboxymethyl dextran chips and screen glycoproteins (e.g., RNase B) under varying pH/buffer conditions .

- Buffer Optimization: Use 50 mM HEPES (pH 7.4) with 150 mM NaCl to minimize non-specific interactions .

- Competitive Elution: Apply 100 mM sorbitol to displace weakly bound proteins .

Q. Advanced: How does the fluorenyl core enhance material properties in OLED applications?

Methodological Answer:

- HOMO/LUMO Tuning: The electron-rich fluorenyl core lowers LUMO levels (~2.8 eV), improving electron injection in devices like PSeFL .

- Thermal Stability: Differential scanning calorimetry (DSC) shows high Tg (~150°C) due to rigid dimethylfluorenyl structure .

- Device Fabrication: Vacuum-sublimate the boronic acid derivative (≥99.5% purity) onto ITO substrates for uniform thin films .

属性

IUPAC Name |

(9,9-dimethylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BO2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16(17)18)9-14(12)15/h3-9,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDPAJOXRYGXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625104 | |

| Record name | (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333432-28-3 | |

| Record name | (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9,9-dimethyl-9H-fluoren-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。